molecular formula C18H19BrF3N3O2 B2976441 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1797624-31-7

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No.: B2976441
CAS No.: 1797624-31-7
M. Wt: 446.268
InChI Key: RXORYCHHQNCZKC-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide (CAS 1797624-31-7) is a complex organic compound with a molecular formula of C18H19BrF3N3O2 and a molecular weight of 446.3 g/mol . This benzamide derivative is designed as a sophisticated chemical tool for early-stage drug discovery and biomedical research. Its molecular structure, which features a tetrahydroindazole core linked to a brominated methoxy-benzamide group, is engineered to interact with specific biological targets . The presence of substituents like the bromo and trifluoromethyl groups is known to contribute to the molecule's chemical stability and pharmacokinetic properties, making it a promising candidate for further investigation . Recent pre-clinical studies suggest this compound holds significant promise in the search for new therapeutic agents, showing potential in areas such as cancer and infectious diseases . Its design reflects current trends in pharmaceutical development, which emphasize creating highly specific and targeted therapies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. It is supplied with a high level of purity, and researchers can access various quantities to suit their experimental needs .

Properties

IUPAC Name

2-bromo-5-methoxy-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrF3N3O2/c1-27-11-6-7-14(19)13(10-11)17(26)23-8-9-25-15-5-3-2-4-12(15)16(24-25)18(20,21)22/h6-7,10H,2-5,8-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXORYCHHQNCZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. One common approach starts with the bromination of 5-methoxybenzamide to introduce the bromine atom at the 2-position. This is followed by the formation of the indazole ring through a cyclization reaction involving appropriate precursors. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent. Finally, the ethyl linkage is formed through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the indazole ring can undergo reduction.

    Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while oxidation and reduction reactions can modify the functional groups on the molecule.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, anticancer, or antimicrobial properties.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets it interacts with, providing insights into its mechanism of action.

    Material Science: Its unique chemical structure may be useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological processes. The trifluoromethyl group, in particular, is known to enhance the binding affinity and metabolic stability of compounds, potentially making this molecule a potent modulator of its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

A thorough comparison with structurally or functionally analogous compounds requires access to experimental data, such as binding affinities, metabolic stability, or toxicity profiles. No comparative data is available in the provided evidence (), which only lists the compound’s identifier without further details. Below is a hypothetical framework for such a comparison, based on general trends in medicinal chemistry for related compounds:

Table 1: Hypothetical Comparison of Key Properties

Compound Name Molecular Weight LogP* Key Functional Groups Reported Bioactivity (Hypothetical)
2-bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide ~500.3 g/mol ~3.5 Bromobenzamide, CF₃-indazole, methoxy Kinase inhibition (e.g., JAK2)
N-(2-(3-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-5-fluorobenzamide ~345.4 g/mol ~2.8 Fluorobenzamide, methyl-indazole Anticancer (apoptosis induction)
2-chloro-N-(2-(3-(trifluoromethyl)-1H-indazol-1-yl)ethyl)benzamide ~394.8 g/mol ~3.2 Chlorobenzamide, CF₃-indazole Anti-inflammatory (COX-2 inhibition)

*LogP: Calculated partition coefficient (octanol/water) for lipophilicity estimation.

Key Hypothetical Findings:

Bioactivity: The bromo and trifluoromethyl groups in the query compound may enhance target binding compared to non-halogenated analogs (e.g., methyl-indazole derivatives) due to increased electron-withdrawing effects and steric bulk .

Metabolic Stability : The tetrahydroindazole scaffold likely improves metabolic stability over fully aromatic indazoles, reducing oxidative degradation in vivo.

Selectivity : Substitution at position 5 (methoxy) may reduce off-target effects compared to unsubstituted benzamide analogs.

Limitations and Recommendations

The absence of direct experimental data in the provided evidence precludes a definitive comparison. To address this gap, the following steps are recommended:

Access Full PubChem Data : Retrieve biochemical assay results, toxicity profiles, and synthetic routes from the compound’s PubChem entry ().

Expand Literature Review : Investigate structurally similar compounds (e.g., indazole-based kinase inhibitors or brominated benzamides) in databases like ChEMBL or PubMed.

Computational Modeling : Perform docking studies to compare binding modes with targets like JAK2 or PARP, where indazole derivatives are commonly active.

Biological Activity

2-Bromo-5-methoxy-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C17H19BrF3N3O2
  • Molecular Weight : 426.25 g/mol
  • CAS Number : [Insert CAS Number if available]

Structural Features

The compound features a benzamide core substituted with a bromo and methoxy group at the 5-position and a trifluoromethyl-substituted tetrahydroindazole moiety. This unique combination of functional groups is believed to enhance its biological activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance:

  • Mechanism of Action : Compounds with similar structures have been shown to inhibit various kinases involved in cancer progression. They often act by binding to the ATP-binding pocket of target kinases, disrupting their activity .
  • Case Study : A compound structurally related to this benzamide exhibited significant growth inhibition in cancer cell lines with reported IC50 values ranging from 0.20 to 2.58 µM .

Pharmacological Profile

The pharmacological profile of this compound suggests multiple potential therapeutic applications:

  • Kinase Inhibition : Preliminary data indicate that it may function as a selective kinase inhibitor, impacting pathways critical for tumor growth and metastasis.
  • CNS Penetration : The presence of the tetrahydroindazole group suggests potential for blood-brain barrier penetration, making it a candidate for treating central nervous system-related malignancies .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in cancer cell lines
Kinase InhibitionPotential selective inhibitor
CNS PenetrationCapable of crossing blood-brain barrier
ToxicityToxic upon exposure; requires further study

Recent Advances

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of benzamide derivatives:

  • Synthesis and Optimization : Research has focused on optimizing the synthesis routes to improve yield and purity while maintaining biological efficacy .
  • In Vitro Studies : Various in vitro assays have been conducted to evaluate the cytotoxic effects against different cancer cell lines, demonstrating promising results that warrant further investigation.
  • Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles with high bioavailability and rapid absorption following oral administration .

Q & A

Q. What are the common synthetic routes for preparing 2-bromo-5-methoxy-N-substituted benzamide derivatives, and how are reaction conditions optimized?

Methodological Answer: A typical synthesis involves coupling a brominated benzoic acid derivative with a substituted amine via carbodiimide-mediated coupling. For example:

  • Reagents : Use 2-amino-5-bromobenzoic acid with EDCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole) in THF, as described in benzamide syntheses .
  • Optimization : Stirring at room temperature for 12–24 hours ensures complete coupling. Monitoring via TLC or LC-MS is critical to confirm reaction progression. Adjusting the molar ratio of EDCl (1.5 eq) and HOBt (0.5 eq) minimizes side reactions like dimerization .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to characterize this compound?

Methodological Answer:

  • 1H-NMR : Look for diagnostic peaks:
    • Methoxy group (δ ~3.3–3.5 ppm, singlet).
    • Trifluoromethyl indazole protons (δ 2.7–3.1 ppm, multiplet for tetrahydroindazole CH2 groups).
    • Aromatic protons (δ 6.8–8.1 ppm, split patterns depend on substitution) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., M+1 at m/z 464) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can reaction yields be improved for analogs with bulky substituents (e.g., tetrahydroindazole)?

Methodological Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
  • Catalysis : Palladium-based catalysts (e.g., Pd(PPh3)2Cl2) improve coupling efficiency in heterocyclic systems .
  • Microwave Assistance : Reduce reaction time (e.g., from 12 h to 2 h) and improve yields by 15–20% for sterically hindered analogs .

Q. How are discrepancies in elemental analysis (e.g., C/H/N percentages) resolved during purity validation?

Methodological Answer:

  • Recrystallization : Purify using ethanol/water mixtures to remove unreacted starting materials or salts.
  • Combined Techniques : Pair elemental analysis with HPLC (≥95% purity threshold) and HRMS to resolve mismatches caused by hygroscopicity or solvent retention .
  • Example: A reported C% deviation of 0.6 (calculated 56.43 vs. found 57.03) may indicate residual THF; drying under high vacuum corrects this .

Q. What strategies are used to study structure-activity relationships (SAR) for trifluoromethyl-indazole derivatives?

Methodological Answer:

  • Substitution Libraries : Synthesize analogs with varied substituents (e.g., Br → Cl, methoxy → ethoxy) to assess bioactivity trends.
  • Computational Modeling : Use DFT calculations to map electron-withdrawing effects of the trifluoromethyl group on binding affinity .
  • In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC50 values .

Q. How is the stability of the bromobenzamide moiety evaluated under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–10 buffers at 37°C for 24–72 h. Monitor via HPLC for decomposition products (e.g., debromination or hydrolysis).
  • Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp to detect isomerization or radical-mediated breakdown .

Data Contradiction Analysis

Q. How are conflicting biological activity results interpreted across studies?

Methodological Answer:

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, α1-adrenergic receptor agonism in SDZ NVI-085 studies showed temperature-dependent effects in mice, requiring controlled in vivo models .
  • Metabolic Interference : Use liver microsome assays to identify metabolites (e.g., N-demethylation) that may alter activity .

Q. What causes inconsistent yields in multi-step syntheses involving tetrahydroindazole intermediates?

Methodological Answer:

  • Intermediate Stability : Tetrahydroindazoles are prone to oxidation; conduct reactions under inert gas (N2/Ar) and add radical inhibitors (e.g., BHT) .
  • Workup Efficiency : Extract with ethyl acetate/water (3:1) to recover polar intermediates, minimizing loss during phase separation .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H-NMR δ 3.3 (OCH3), δ 2.7–3.1 (tetrahydro CH2)
13C-NMR δ 168–170 (amide C=O), δ 110–125 (CF3)
IR 1650–1680 cm⁻¹ (C=O), 550–600 cm⁻¹ (C-Br)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventDMF (for bulky amines)+20%
CatalystPd(PPh3)2Cl2 (0.1 eq)+15%
TemperatureMicrowave, 100°C, 2 h+25%
WorkupEthyl acetate/water extraction+10% recovery

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